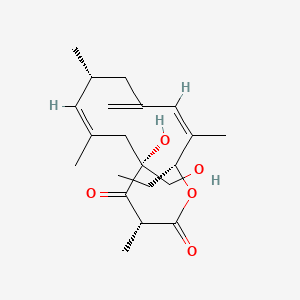![molecular formula C6H12O6 B570502 D-GALACTOSE, [6-3H] CAS No. 124233-65-4](/img/new.no-structure.jpg)
D-GALACTOSE, [6-3H]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Galactose, [6-3H] is a radiolabeled form of D-galactose, a naturally occurring monosaccharide. The radiolabeling with tritium (3H) at the sixth carbon position allows for the tracking and study of the compound in various biological and chemical processes. D-Galactose is a C4 epimer of glucose and is commonly found in nature as a component of oligosaccharides, polysaccharides, glycoproteins, and glycolipids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of D-Galactose, [6-3H] typically involves the incorporation of tritium into D-galactose. This can be achieved through catalytic hydrogenation using tritium gas. The reaction conditions often include a palladium or platinum catalyst under controlled temperature and pressure to ensure the selective incorporation of tritium at the desired position .
Industrial Production Methods
Industrial production of D-Galactose, [6-3H] involves large-scale synthesis using similar catalytic hydrogenation techniques. The process is optimized for high yield and purity, ensuring that the radiolabeled compound is suitable for research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
D-Galactose, [6-3H] undergoes various chemical reactions, including:
Oxidation: D-Galactose can be oxidized to D-galactonic acid using oxidizing agents such as nitric acid or bromine water.
Reduction: Reduction of D-galactose can yield D-galactitol using reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at the hydroxyl groups of D-galactose, forming derivatives like galactosylated compounds.
Common Reagents and Conditions
Oxidation: Nitric acid, bromine water, and other oxidizing agents under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride under basic conditions.
Substitution: Various reagents like acyl chlorides or alkyl halides under appropriate conditions.
Major Products Formed
Oxidation: D-galactonic acid
Reduction: D-galactitol
Substitution: Galactosylated derivatives
Wissenschaftliche Forschungsanwendungen
D-Galactose, [6-3H] has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying carbohydrate metabolism and enzymatic reactions.
Biology: Employed in cell labeling and tracking studies to understand cellular processes and interactions.
Medicine: Utilized in diagnostic tests, such as the galactose elimination capacity test, to assess liver function and diagnose liver diseases.
Industry: Applied in the production of low-calorie sweeteners and biofuels through biotechnological processes.
Wirkmechanismus
The mechanism of action of D-Galactose, [6-3H] involves its incorporation into metabolic pathways where it can be tracked due to its radiolabel. In the Leloir pathway, D-galactose is converted to glucose-1-phosphate through a series of enzymatic reactions. The radiolabel allows for the monitoring of these processes, providing insights into the metabolism and utilization of galactose .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
D-Glucose: A closely related aldohexose, differing only in the configuration at the fourth carbon.
D-Fructose: A ketohexose that shares similar metabolic pathways but differs in structure.
D-Tagatose: A low-calorie sweetener derived from D-galactose through isomerization.
Uniqueness
D-Galactose, [6-3H] is unique due to its radiolabel, which allows for precise tracking and study in various biological and chemical processes. This makes it an invaluable tool in research applications where understanding the fate and transformation of galactose is crucial .
Eigenschaften
CAS-Nummer |
124233-65-4 |
|---|---|
Molekularformel |
C6H12O6 |
Molekulargewicht |
184.172 |
IUPAC-Name |
(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxy-6,6-ditritiohexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m0/s1/i2T2 |
InChI-Schlüssel |
GZCGUPFRVQAUEE-PLPLWAIMSA-N |
SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Fluoro-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B570421.png)




![2-Methylthiazolo[4,5-g]quinoxaline](/img/structure/B570430.png)




![Methyl [(6-methoxy-3-pyridinyl)oxy]acetate](/img/structure/B570437.png)


